molecular formula C11H13NO3 B8670716 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyridine-2-carbaldehyde

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyridine-2-carbaldehyde

Cat. No.: B8670716
M. Wt: 207.23 g/mol
InChI Key: HSIIOCHZGLZUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H13NO3/c1-11(2)14-7-10(15-11)8-3-4-9(6-13)12-5-8/h3-6,10H,7H2,1-2H3

InChI Key

HSIIOCHZGLZUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2=CN=C(C=C2)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridine (4.12 g) in diethyl ether (100 mL) was slowly added a 1.6M n-butyllithium hexane solution (10 mL) at −78° C. The reaction mixture was stirred for 30 min, and N,N-dimethylformamide (1.40 g) was added. The reaction mixture was warmed to room temperature over 1 hr, and stirred overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and the title compound (900 mg, yield 27%) was obtained as a pale-yellow oil from a fraction eluted with ethyl acetate-hexane (1:4, volume ratio). MS: 208 (MH+).
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

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